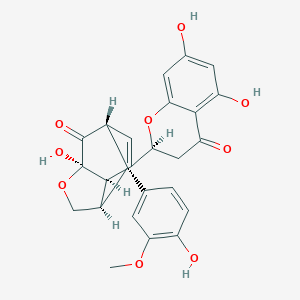

(+)-Silymonin

Description

Structure

3D Structure

Properties

CAS No. |

70815-31-5 |

|---|---|

Molecular Formula |

C25H22O9 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

(1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |

InChI |

InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1 |

InChI Key |

YBGWTZSEYYMFJI-AXUSBXICSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |

Other CAS No. |

70815-31-5 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of + Silymonin

Plant Origin and Isolation from Silybum marianum

(+)-Silymonin is a phytochemical found in the milk thistle plant, Silybum marianum (L.) Gaertn. google.comgoogle.com Specifically, it has been isolated from the fruits (achenes) of a particular variety of this plant, Silybum marianum var. albiflorum, which is distinguished by its white flowers. nih.govmdpi.comwikipedia.org This is in contrast to the more common purple-flowered variety (S. marianum var. purple), which is known for producing other major flavonolignans such as silybin (B1146174), silychristin (B192383), and silydianin (B192384). nih.govmdpi.com Along with (+)-silymonin, the albiflorum variety also produces other unique 3-deoxyflavonolignans, including silandrin (B192382) and silyhermin. nih.govmdpi.com

Precursor Molecules and Enzymatic Transformations

The biosynthesis of (+)-Silymonin, like other flavonolignans, is a convergence of two major branches of the phenylpropanoid pathway. nih.govwikipedia.org This process involves the synthesis of precursor molecules which are then joined through specific enzymatic reactions.

The foundational pathway for the biosynthesis of all flavonolignans in S. marianum is the phenylpropanoid pathway. mdpi.commedicinalcrop.org This metabolic sequence begins with the amino acid L-phenylalanine. mdpi.commdpi.com The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, a critical entry point into secondary metabolism. mdpi.com Through a series of subsequent enzymatic steps, trans-cinnamic acid is converted into 4-coumaroyl-CoA, a central intermediate. nih.govmdpi.com This molecule serves as a branch point, feeding into both the flavonoid and monolignol biosynthetic pathways. mdpi.commedicinalcrop.org For the synthesis of (+)-Silymonin, the phenylpropanoid pathway provides the monolignol precursor, coniferyl alcohol. nih.govwikipedia.orgresearchgate.net

The second key precursor for flavonolignan synthesis is a flavonoid. nih.govcabidigitallibrary.org While the major flavonolignans like silybin are derived from the flavonoid taxifolin (B1681242), (+)-Silymonin is classified as a 3-deoxyflavonolignan. nih.govmdpi.com Research indicates that the specific flavonoid precursor for this class of compounds, including (+)-Silymonin, is eriodictyol (B191197). nih.gov

The general flavonoid pathway initiates from 4-coumaroyl-CoA, which is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form a chalcone intermediate. mdpi.commdpi.comnih.gov This is then converted to a flavanone (B1672756), which can be further modified. The synthesis of taxifolin, for instance, involves enzymes like flavanone 3-dioxygenase (F3H) and flavonoid 3'-hydroxylase (F3'H). mdpi.comnih.gov Eriodictyol is synthesized via a similar route within the broader flavonoid biosynthetic network.

The defining step in the formation of (+)-Silymonin is the oxidative coupling of its two precursors: the flavonoid eriodictyol and the phenylpropanoid coniferyl alcohol. nih.gov This reaction is believed to proceed via a radical mechanism. mdpi.com The proposed hypothesis involves the enzymatic generation of a phenoxy radical from the flavonoid moiety (eriodictyol) and a corresponding radical from coniferyl alcohol. nih.govresearchgate.net These two radical species then couple to form the basic flavonolignan structure. nih.govwikipedia.org This coupling is a spontaneous event following the enzyme-catalyzed radical generation. mdpi.com Subsequent intramolecular reactions and rearomatization lead to the final, stable structure of (+)-Silymonin.

The enzymatic catalysis of the oxidative coupling is crucial for flavonolignan biosynthesis. nih.gov Evidence strongly suggests that peroxidase enzymes (EC 1.11.1.x) are responsible for generating the necessary radicals from the flavonoid and coniferyl alcohol precursors. nih.govmdpi.comwikipedia.orgnih.gov Studies have shown that peroxidase activity is well-correlated with the accumulation of silymarin (B1681676) components during the maturation of milk thistle fruits. nih.govnih.gov In-vitro experiments using peroxidase from S. marianum cell cultures have successfully synthesized flavonolignans. nih.gov An ascorbate (B8700270) peroxidase, designated APX1, has been specifically implicated in the biosynthesis of silybin. mdpi.comresearchgate.net

While laccases (EC 1.10.3.2) were also considered as potential catalysts for this reaction, their involvement is less certain. mdpi.commdpi.com Some research indicates that laccase activity does not align with the timing of flavonolignan synthesis in the plant, making peroxidases the more likely enzymatic candidates for this key biosynthetic step. mdpi.comnih.govnih.gov

Genetic and Molecular Basis of Biosynthesis

While the specific genetic regulation of (+)-Silymonin has not been fully elucidated, the molecular basis for the overarching silymarin biosynthetic pathway in S. marianum provides a foundational understanding. The expression of key structural genes is critical for the production of the necessary precursors. These genes include:

PAL (Phenylalanine ammonia-lyase)

CHS (Chalcone synthase)

CAD (Cinnamyl alcohol dehydrogenase)

F3H (Flavanone 3-dioxygenase)

F3'H (Flavone 3'-hydroxylase)

POX (Peroxidase) mdpi.comnih.govresearchgate.net

Studies tracking the expression of these genes during fruit development show that their transcript levels correlate with the accumulation of flavonolignans, supporting the in-situ biosynthesis of these compounds within the fruit. nih.govnih.gov The timing of gene expression indicates that the synthesis of flavonoid precursors precedes the final oxidative coupling and accumulation of flavonolignans. mdpi.com Furthermore, there is evidence suggesting that the biosynthesis may be under hormonal control, as the promoter regions of these biosynthetic genes contain ABA-responsive cis-acting elements, implicating the phytohormone abscisic acid (ABA) in the regulation of the pathway during fruit ripening. nih.govnih.gov

Gene Expression Analysis in Silybum marianum

Although studies focusing specifically on the gene expression profile for (+)-silymonin biosynthesis are limited, research on the biosynthesis of the broader silymarin complex in Silybum marianum provides valuable insights. The accumulation of flavonolignans occurs primarily in the pericarp of the fruit during its maturation, suggesting an in situ biosynthesis process. mdpi.comnih.gov

Analysis of the expression of candidate genes involved in the upstream phenylpropanoid and flavonoid pathways has been correlated with the accumulation of silymarin constituents during fruit ripening. mdpi.com This reinforces the hypothesis of biosynthesis within the fruit rather than transport of precursors from other parts of the plant. mdpi.comnih.gov Key genes whose expression has been studied in this context are detailed in the table below.

| Gene | Enzyme Encoded | Role in Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Phenylalanine ammonia-lyase | Catalyzes the initial step in the phenylpropanoid pathway, converting L-Phenylalanine to cinnamic acid. mdpi.com |

| Chalcone synthase (CHS) | Chalcone synthase | A key enzyme in the flavonoid pathway, catalyzing the formation of naringenin (B18129) chalcone. mdpi.comias.ac.in |

| Cinnamyl alcohol dehydrogenase (CAD) | Cinnamyl alcohol dehydrogenase | Involved in the monolignol pathway, leading to the formation of coniferyl alcohol. mdpi.com |

| Flavanone 3-hydroxylase (F3H) | Flavanone 3-hydroxylase | Catalyzes the conversion of naringenin to dihydrokaempferol, a precursor to taxifolin. mdpi.com |

| Flavonoid 3'-hydroxylase (F3'H) | Flavonoid 3'-hydroxylase | Involved in the modification of the flavonoid B-ring, leading to the specific structure of taxifolin. mdpi.com |

| Peroxidase (POX) | Peroxidase | Believed to catalyze the final oxidative coupling step between taxifolin and coniferyl alcohol. nih.govmdpi.comnih.gov |

Studies have shown that the expression profiles of these genes reach their maximum levels during the desiccation phase of fruit maturation, which coincides with the peak accumulation of flavonolignans. mdpi.comnih.gov

Regulation of Biosynthetic Enzymes

The biosynthesis of complex natural products like (+)-silymonin is tightly regulated at multiple levels, including the control of enzyme activity and the regulation of enzyme synthesis. uomustansiriyah.edu.iqcshmonographs.org

Regulation also occurs at the transcriptional level, controlling the synthesis of the biosynthetic enzymes. uomustansiriyah.edu.iq Research suggests that the phytohormone abscisic acid (ABA), which plays a key role in controlling fruit ripening and desiccation, is likely involved in regulating the accumulation of silymarin. mdpi.com The timing of ABA accumulation during fruit development aligns with the expression of the biosynthetic genes and the production of flavonolignans. mdpi.comnih.gov Furthermore, analysis of the promoter regions of these genes has revealed the presence of ABA-responsive cis-acting elements, supporting a model of transcriptional regulation by this hormone. mdpi.comnih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a suite of powerful strategies to enhance the production of valuable plant secondary metabolites like (+)-silymonin. rsc.org These approaches aim to optimize the metabolic pathways within an organism, typically a microorganism or the plant itself, to increase the yield of a target compound. dovepress.comnih.gov While specific metabolic engineering strategies for (+)-silymonin have not been extensively reported, general principles can be applied.

The core of metabolic engineering involves identifying and manipulating key genetic and regulatory elements. dovepress.com This process often begins with in silico modeling using genome-scale metabolic models to predict the effects of genetic modifications. dovepress.comfrontiersin.org

Key strategies that could be applied for enhancing (+)-silymonin production include:

Overexpression of Key Genes: Increasing the expression of genes that code for rate-limiting enzymes in the biosynthetic pathway can boost production. For (+)-silymonin, this could involve overexpressing genes for enzymes like phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), or the specific peroxidases (e.g., APX1) involved in the final coupling step. nih.govdovepress.com

Downregulation of Competing Pathways: Metabolic pathways often branch, leading to the synthesis of various compounds from a common precursor. By downregulating or knocking out genes in competing pathways, metabolic flux can be redirected towards the desired product. dovepress.com For instance, pathways that divert taxifolin or coniferyl alcohol away from flavonolignan synthesis could be targeted.

Engineering Regulatory Factors: Modifying transcription factors or other regulatory proteins that control the expression of the entire biosynthetic pathway can simultaneously upregulate multiple pathway genes. nih.gov Given the proposed role of abscisic acid (ABA) in regulating silymarin biosynthesis, engineering the ABA signaling pathway could be a viable strategy. mdpi.com

Host System Engineering: These engineering strategies can be implemented in the native Silybum marianum plant or through heterologous expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgrsc.org Microbial hosts offer the potential for faster growth and more controlled fermentation conditions, which can be advantageous for large-scale production. rsc.org

The development of efficient microbial cell factories is a primary goal of systems metabolic engineering, combining systems biology, synthetic biology, and evolutionary engineering to optimize strains for chemical production. rsc.orgnih.gov

Advanced Methodologies for Extraction and Isolation of + Silymonin

Supercritical Fluid Extraction (SFE) Techniques

Supercritical Fluid Extraction (SFE) has emerged as a sustainable alternative to conventional solvent extraction, primarily utilizing supercritical carbon dioxide (SC-CO2). ajgreenchem.com This technique is valued for its ability to produce extracts with minimal solvent residue and for its tunable selectivity, which can be adjusted by modifying physical parameters. ajgreenchem.commdpi.com

Parameters and Efficiency Optimization

The efficiency of SFE for extracting polar compounds like (+)-Silymonin is highly dependent on the optimization of several key parameters, including pressure, temperature, and the use of co-solvents. nih.gov Since SC-CO2 is nonpolar, its solvating power for polar flavonolignans is limited. Therefore, the addition of a polar co-solvent (modifier), such as ethanol (B145695) or methanol (B129727), is crucial to enhance extraction yield. researchgate.netresearchgate.net

Research on the extraction of the silymarin (B1681676) complex demonstrates that pressure and temperature significantly affect recovery. nih.gov Increasing pressure at a constant temperature generally raises the density of the supercritical fluid, which in turn enhances its solvent power and the solubility of the target compounds. ajgreenchem.com For instance, studies on milk thistle have explored pressures ranging from 160 to 220 bar and temperatures from 40 to 80 °C. nih.gov One study identified optimal conditions for recovering flavonolignans at 220 bar and 40 °C when using ethanol as a co-solvent. nih.gov The interplay between parameters is complex; while higher pressure increases fluid density, higher temperatures can decrease it while simultaneously increasing the vapor pressure of the solute, requiring careful optimization for maximum efficiency. ajgreenchem.com

| Parameter | Range/Value Studied | Effect on Efficiency | Reference |

|---|---|---|---|

| Pressure | 15 MPa - 50 MPa (150 - 500 bar) | Higher pressure generally increases oil and flavonolignan recovery. | researchgate.netnih.govnih.gov |

| Temperature | 40 °C - 80 °C | Has a significant, but not always linear, effect on yield. Interacts with pressure. | researchgate.netnih.govnih.gov |

| Co-solvent | Ethanol, Methanol | Dramatically improves the extraction yield of polar flavonolignans. | researchgate.netresearchgate.netnih.gov |

| Particle Size | 0.3025 - 1.2 mm | Smaller particle size (0.3025 mm) was found to be optimal for silybin (B1146174) extraction. | researchgate.net |

Online Sequential Extraction Approaches

To enhance the purity of the final flavonolignan extract, online sequential extraction methods have been developed. A notable approach is the coupling of Supercritical Fluid Extraction directly with Supercritical Fluid Chromatography (SFE-SFC). nih.gov This hyphenated system allows for a two-step process within a single run. nih.gov

First, a defatting step is performed using pure SC-CO2 to selectively extract nonpolar lipids (triglycerides) from the milk thistle seed matrix. mdpi.comnih.gov Following the removal of lipids, a polar co-solvent is introduced into the SC-CO2 stream to extract the more polar flavonolignans, including (+)-Silymonin. mdpi.com The extract is then transferred directly to the SFC system for analysis or further separation. nih.gov This online approach is efficient, reduces sample handling, and minimizes the use of organic solvents. nih.gov Researchers have investigated different methods for transferring the extract from the SFE to the SFC unit, such as direct on-column transfer and loop transfer, to optimize the quality of the subsequent chromatographic separation. nih.gov

Chromatography-Based Isolation Methods

Following initial extraction, chromatographic techniques are essential for the isolation and purification of individual compounds like (+)-Silymonin from the crude extract.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating issues like irreversible sample adsorption. researchgate.netmdpi.com This makes it particularly well-suited for the preparative separation of natural products. aocs.org The technique relies on the partitioning of solutes between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase). aocs.org

For the separation of flavonolignans from silymarin, various biphasic solvent systems have been successfully employed. The selection of the solvent system is the most critical step in developing a CCC method. researchgate.net A system composed of n-hexane–chloroform–methanol–water (0.5:11:10:6, v/v/v/v) was used to isolate silychristin (B192383) and silydianin (B192384) with purities of 99.3% and 95.1%, respectively, from a co-product of the silybin refinement process. researchgate.net Another study utilized a heptane/ethyl acetate/methanol/water (1:4:3:4 v/v/v/v) system to separate components from a crude extract, yielding silychristin at 70.2% purity and silydianin at 93.7% purity. researchgate.netresearchgate.net The high sample capacity of CCC allows for gram-scale separation in a single run. researchgate.net

| Solvent System (v/v/v/v) | Target Compounds | Resulting Purity | Reference |

|---|---|---|---|

| n-hexane/chloroform/methanol/water (0.5:11:10:6) with 0.5% acetic acid | Silychristin, Silydianin, Taxifolin (B1681242) | 99.3%, 95.1%, 98.2% | researchgate.net |

| water/methanol/ethyl acetate/n-hexane (4:3:4:1) | Silychristin, Silybin, Isosilybin (B7881680) | 93.1%, 95.7%, 89.7% | researchgate.net |

| heptane/ethyl acetate/methanol/water (1:4:3:4) | Silychristin, Silydianin | 70.2%, 93.7% | researchgate.netresearchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is considered a green purification technology that uses a supercritical fluid, typically CO2, as the primary component of the mobile phase. waters.com It combines the benefits of both gas and liquid chromatography, offering high efficiency and speed due to the low viscosity and high diffusivity of the mobile phase. waters.com SFC is primarily a normal-phase chromatographic technique and is highly effective for the separation of chiral and achiral compounds, including isomers. waters.comresearchgate.net

The behavior of polar flavonolignans from the silymarin complex has been studied using SFC with packed HPLC columns. nih.gov The elution and separation of these compounds were shown to be feasible, highlighting the potential of SFC for their analysis and isolation. nih.gov For separating complex mixtures of diastereomers, which is relevant for the silymarin complex, SFC can be superior to HPLC. hplc.eu The use of chiral stationary phases, such as CHIRALPAK IC, within an SFC system has proven successful for the baseline separation of various diastereomers. researchgate.net The coupling of SFE with SFC (SFE-SFC) further exemplifies the utility of supercritical fluid technologies for both extraction and isolation in a streamlined process. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification and isolation of specific molecules from complex mixtures. thermofisher.com It is an essential tool for obtaining high-purity standards of individual flavonolignans, including the diastereomers of silybin and other related compounds like (+)-Silymonin. researchgate.netnih.gov

The most common approach involves reversed-phase (RP) chromatography, typically using a C18 stationary phase. researchgate.netsemanticscholar.org Mobile phases generally consist of a gradient mixture of water (often acidified with formic or acetic acid) and an organic modifier like methanol or acetonitrile. asianpubs.orgnih.gov Researchers have developed simple and rapid HPLC methods that allow for the baseline separation of previously co-eluting components like silychristin A and silydianin. researchgate.net For preparative scale-up, a significant challenge can be the low solubility of the crude silymarin extract in the mobile phase. One effective strategy to overcome this is to dissolve the sample in a solvent with high solubilizing power, such as tetrahydrofuran (B95107) (THF), before injection into the preparative RP-HPLC system. nih.gov This approach has enabled the gram-scale separation of silybin diastereomers with high purity (>98%). nih.gov

Other Advanced Extraction Techniques (e.g., Ultrasound-Assisted, Microwave-Assisted, Enzyme-Assisted)

Beyond conventional methods, several advanced extraction techniques have been developed to enhance the efficiency, reduce solvent consumption, and shorten the extraction time for obtaining flavonolignans from Silybum marianum. These methods, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE), offer significant advantages by improving the recovery of bioactive compounds like (+)-Silymonin. mdpi.comresearchgate.net While much of the research focuses on optimizing the yield of the entire silymarin complex or its major constituent, silybin, the principles and optimized conditions are highly relevant for the extraction of minor components such as (+)-Silymonin.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.gov This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. The mechanical effects of cavitation, such as micro-jetting and shockwaves, disrupt the plant cell walls, leading to enhanced solvent penetration and improved mass transfer of intracellular compounds into the solvent. mdpi.comcabidigitallibrary.org UAE is recognized as a green and economical technique due to its reduced energy and solvent consumption, shorter extraction times, and suitability for temperature-sensitive compounds. mdpi.comnih.gov

Research has demonstrated the effectiveness of UAE for extracting silymarin components. A study optimized UAE conditions using a full factorial design and found the highest extraction yields for the silymarin complex were achieved with 54.5% aqueous ethanol as the solvent, an ultrasound frequency of 36.6 kHz, a duration of 60 minutes, a temperature of 45°C, and a liquid-to-solid ratio of 25:1 mL/g. nih.gov Another study compared direct and indirect sonication, concluding that direct sonication with a 20 kHz probe for 60 minutes yielded the highest silymarin content. researchgate.net The efficiency of UAE can be significantly influenced by parameters such as ultrasound power, frequency, temperature, solvent composition, and extraction time, necessitating careful optimization. mdpi.comnih.gov

Table 1: Research Findings on Ultrasound-Assisted Extraction of Silymarin Components

| Parameter | Optimal Condition | Compound(s) Quantified | Reference |

|---|---|---|---|

| Solvent | 54.5% (v/v) Aqueous Ethanol | Silymarin Complex | nih.gov |

| Ultrasound Frequency | 36.6 kHz | Silymarin Complex | nih.gov |

| Extraction Time | 60 minutes | Silymarin Complex | nih.govresearchgate.net |

| Temperature | 45 °C | Silymarin Complex | nih.gov |

| Liquid-to-Solid Ratio | 25:1 (mL/g) | Silymarin Complex | nih.gov |

| Sonication Type | Direct Probe (20 kHz) | Silymarin | researchgate.net |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is an advanced technique that uses microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction of target compounds. mdpi.com The mechanism involves the direct interaction of microwaves with polar molecules in the sample, causing rapid heating through dipole rotation and ionic conduction. mdpi.com This localized heating creates high pressure within the plant cells, leading to cell wall rupture and the subsequent release of phytochemicals into the solvent. acgpubs.org MAE offers several advantages, including significantly shorter extraction times, reduced solvent usage, and higher extraction rates compared to conventional methods. mdpi.comoup.comdergipark.org.tr

Studies have successfully applied MAE to extract silymarin from milk thistle seeds. One optimization study using response surface methodology identified the ideal conditions as an extraction time of 60 minutes, a temperature of 112°C, an ethanol concentration of 81.5% (v/v), and a solid-to-liquid ratio of 1:38 (g/mL), which resulted in a high silymarin yield of 56.67 ± 1.36 mg/g. researchgate.net Another study established optimal MAE conditions as 600 W microwave power for 12 minutes with 80% v/v ethanol, achieving a superior yield compared to 12 hours of Soxhlet extraction. acgpubs.org These findings underscore MAE's efficiency in extracting flavonolignans. acgpubs.orgoup.com

Table 2: Research Findings on Microwave-Assisted Extraction of Silymarin

| Parameter | Optimal Condition | Yield | Compound(s) Quantified | Reference |

|---|---|---|---|---|

| Extraction Time | 60 minutes | 56.67 ± 1.36 mg/g | Silymarin | researchgate.net |

| Temperature | 112 °C | 57.40 mg/g (predicted) | Silymarin | researchgate.net |

| Ethanol Concentration | 81.5% (v/v) | - | Silymarin | mdpi.comresearchgate.net |

| Solid-to-Liquid Ratio | 1:38 (g/mL) | - | Silymarin | mdpi.comresearchgate.net |

| Microwave Power | 600 W | Outperformed Soxhlet | Silybinin | acgpubs.org |

| Extraction Time | 12 minutes | Outperformed Soxhlet | Silybinin | acgpubs.org |

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction is a green technology that employs specific enzymes to hydrolyze components of the plant cell wall, such as cellulose, hemicellulose, and pectin. mdpi.com This enzymatic degradation increases cell wall permeability, facilitating the release of intracellular bioactive compounds into the extraction solvent. mdpi.comdergipark.org.tr EAE is known for its high selectivity, mild operating conditions (lower temperatures and pressures), and reduced environmental impact. mdpi.com

The application of EAE for extracting silymarin components has shown significant improvements in yield. In one study, pretreating defatted milk thistle seeds with cellulase (B1617823) under optimized conditions before ethanol extraction increased the silybin yield by 138% compared to conventional ethanol extraction alone (24.81 ± 1.93 mg/g vs. 10.42 ± 1.65 mg/g). mdpi.com Another study combined enzymatic hydrolysis with ultrasound (Ultrasonic-Assisted Enzymatic Extraction, UAEE) and optimized the conditions to achieve a silymarin extraction rate of 7.86%, which was 74.67% higher than other methods. nih.gov The optimal parameters for UAEE were found to be 50% ethanol, an enzyme concentration of 30 U/mg, a liquid-solid ratio of 6:1, and an extraction time of 120 minutes at an ultrasonic power of 180 W. nih.gov

Structural Elucidation and Chiroptical Characterization of + Silymonin

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of natural products like (+)-silymonin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For flavonolignans such as silymonin, ¹H and ¹³C NMR are crucial for assigning the relative stereochemistry. nih.gov While specific NMR data for (+)-silymonin is not extensively detailed in the provided results, the analysis of related flavonolignans from Silybum marianum demonstrates the utility of 1D and 2D NMR experiments (COSY, HSQC, HMBC) in elucidating their complex structures. nih.govmdpi.comnih.gov The chemical shifts and coupling constants observed in these spectra allow for the precise mapping of atomic connectivity and spatial arrangements within the molecule. For instance, in the analysis of silybin (B1146174) isomers, detailed ¹H and ¹³C NMR data, including the use of solvents like acetone-d₆, were instrumental in their structural identification. mdpi.com

Table 1: Representative NMR Data for a Related Flavanolignan (Isosilandrin) mdpi.com This table illustrates the type of data obtained from NMR spectroscopy for a compound with the same molecular formula as (+)-silymonin.

| Atom | ¹³C Chemical Shift (δ) in acetone-d₆ (ppm) | ¹H Chemical Shift (δ) in acetone-d₆ (ppm) |

| C-2 | 78.8 | 5.41 (dd, J = 12.7, 3.2 Hz) |

| C-3 | 42.6 | 2.76 (m, Heq), 3.13 (dd, J = 17.2, 12.7 Hz, Hax) |

| C-4 | 196.2 | - |

| C-5 | 164.4 | 12.13 (s, 5-OH) |

| C-6 | 95.1 | 5.93 (d, J = 2.0 Hz) |

| C-7 | 166.5 | - |

| C-8 | 96.1 | 5.95 (d, J = 2.0 Hz) |

| C-9 | 163.4 | - |

| C-10 | 102.5 | 4.11 (dd, J = 7.9, 3.7 Hz) |

| C-11 | 61.1 | 4.96 (d, J = 7.9 Hz) |

| 18-OCH₃ | 55.6 | 3.84 (s) |

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For (+)-silymonin, high-resolution mass spectrometry (HRMS) would confirm its molecular formula as C₂₅H₂₂O₉. mdpi.comthegoodscentscompany.com The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 466.1264. mdpi.com Tandem mass spectrometry (MS/MS) techniques, such as those used for other silymarin (B1681676) constituents, help in structural elucidation by providing characteristic fragmentation patterns. researchgate.netnih.gov Although specific fragmentation data for (+)-silymonin is not detailed in the search results, the analysis of its isomers reveals common fragmentation pathways for flavonolignans, which are crucial for their identification. researchgate.net

Other Spectroscopic Techniques

Other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of a related compound, silymarin, shows characteristic bands for aromatic C-H stretches and C-O-C stretching, which would also be expected for (+)-silymonin. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present. For flavonolignans like silybin, the UV spectrum typically shows absorption maxima around 288 nm. pjsir.org

Chiral Separation and Enantiomeric Purity Assessment

As (+)-silymonin is a chiral molecule, methods to separate it from its enantiomer and to determine its optical purity are essential. psu.edu

Chiral Chromatography Methods

Chiral chromatography is a powerful technique for separating enantiomers. rotachrom.comajol.info High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. mdpi.comchiralpedia.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. sygnaturediscovery.com For the analysis of silymarin components, reversed-phase HPLC has been successfully used to separate various isomers. nih.govresearchgate.net The enantiomeric purity of (+)-silymonin can be determined by analyzing the sample using a suitable chiral HPLC method and quantifying the peak areas of the two enantiomers. enamine.net

Optical Rotation and Circular Dichroism Spectroscopy

Chiroptical techniques measure the interaction of chiral molecules with polarized light.

Optical Rotation : A polarimeter is used to measure the optical rotation of a chiral compound, which is a defining physical property. jasco.planton-paar.com The specific rotation, [α], is a standardized measure of this rotation. While the specific optical rotation value for (+)-silymonin is not explicitly stated in the provided search results, it would be a positive value, indicating its dextrorotatory nature.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.comwikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and provides a unique spectral fingerprint for each enantiomer. nih.gov The CD spectrum of (+)-silymonin, in conjunction with its enantiomer, would show mirror-image curves, confirming its absolute configuration. researchgate.net CD spectroscopy has been instrumental in determining the absolute stereochemistries of related silybin isomers. nih.gov

Chemical Synthesis and Derivatization Studies of + Silymonin Analogs

Total Synthesis Approaches to (+)-Silymonin

The total synthesis of complex natural products like flavonolignans represents a significant achievement in organic chemistry, confirming their structure and enabling access to analogs that are not available from natural sources. scripps.edu While specific literature on the total synthesis of (+)-Silymonin is scarce, the first total synthesis of the closely related flavonolignan, (+)-Silybin A, was successfully reported in 2024, providing a blueprint for this class of molecules. nih.gov

This landmark synthesis involved several key strategic steps: nih.gov

Construction of the 1,4-Benzodioxane (B1196944) Skeleton : The initial phase focused on building the neolignan portion of the molecule.

Modified Julia-Kocienski Olefination : A crucial carbon-carbon bond was formed between an m-nitrophenyltetrazole (m-NPT) sulfone and an aldehyde intermediate.

Quinomethide Intermediate Formation : The flavanolignan skeleton was assembled via a quinomethide intermediate under acidic conditions.

Stepwise Benzylic Oxidation : The final stage involved the careful, stepwise oxidation of the benzylic position of the flavanol intermediate to yield the final (+)-Silybin A structure.

This synthetic route not only confirmed the absolute configuration of (+)-Silybin A but also opened a pathway for the synthesis of other flavonolignans and their designed analogs. nih.gov

Semi-Synthetic Modifications and Analog Generation

Semi-synthesis, starting from the naturally abundant silybin (B1146174), is the most common strategy for generating a diverse range of analogs. The five hydroxyl groups of the silybin molecule offer multiple sites for derivatization, allowing for targeted modifications to explore structure-activity relationships (SAR). rsc.org

2,3-Dehydrosilybin (B1234275) (DHS), an oxidized derivative of silybin, often serves as a key intermediate for further modifications. rsc.org The synthesis of DHS derivatives can be achieved through various methods. One approach involves treating silybin with a base like sodium hydride, which can also facilitate further derivatization. For instance, reacting silybin with sodium hydride and 4-methylbenzenesulfonyl chloride yields 2,3-dehydrosilybin derivatives. clockss.org

Researchers have synthesized a variety of DHS analogs to probe their biological activities. These include C7-O- and C20-O-amidated derivatives, as well as a series of alkenylated DHS analogs, which were evaluated for their neuroprotective properties. acs.org The esterification of the C23 hydroxyl group has also been explored. researchgate.net

| Derivative Type | Synthetic Approach | Purpose of Modification | Reference |

|---|---|---|---|

| C7-O- and C20-O-Amidated DHS | Amidation of DHS at phenolic hydroxyl groups. | Evaluation of neuron protective properties. | acs.org |

| Alkenylated DHS Analogues | Etherification of DHS with alkenyl groups. | To increase lipophilicity and assess neuroprotective effects. | acs.org |

| C23-Esterified DHS Analogues | Esterification of the primary alcohol at C-23. | Comparison of biological activity with other derivatives. | researchgate.net |

| Sulfonyl-containing DHS | Reaction of silybin with sodium hydride and sulfonyl chlorides. | Evaluation of antiproliferative activities. | clockss.org |

Modification of the phenolic hydroxyl groups through methylation or galloylation has been a key strategy to alter the bioactivity and metabolic stability of silybin.

O-Methylated Analogs: Methylation can protect the phenolic groups from conjugation, a major metabolic pathway that leads to rapid elimination in vivo. nih.gov Non-selective methylation of silybin B using dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) has been shown to produce a mixture of mono-, di-, tri-, and tetramethylated products. nih.gov More targeted approaches have been developed for the selective synthesis of 7-O-methyl analogs of the seven major flavonolignans found in silymarin (B1681676). nih.govnih.gov These studies showed that monomethylation can enhance cytotoxicity against certain cancer cell lines and modulate activity related to drug metabolism. nih.govnih.gov

O-Galloylated Analogs: Drawing inspiration from the potent biological activity of epigallocatechin gallate (EGCG) in green tea, researchers have synthesized galloyl esters of silybin. mdpi.comresearchgate.net The synthesis of various silybin monogalloyl esters has been achieved, with substitutions at the C-3, C-7, and C-20 positions. researchgate.netnih.gov Structure-activity relationship studies revealed that the position of the galloyl group is critical for activity. Galloylation of the phenolic hydroxyl groups, particularly at the C-7 position, leads to a significant increase in antiangiogenic activity compared to the parent silybin. nih.govacs.org In contrast, galloylation at the aliphatic C-3 hydroxyl group resulted in a compound with less activity than silybin itself. researchgate.netacs.org Further studies using stereochemically pure silybin A and silybin B showed that for the most active compound, 7-O-galloylsilybin, the B isomer was more potent than the A isomer. nih.gov

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| 7-O-Galloylsilybin | Galloylation at C-7 OH | Most effective antiangiogenic compound in the series. The B isomer is more active than the A isomer. | researchgate.netnih.gov |

| 20-O-Galloylsilybin | Galloylation at C-20 OH | Showed increased antiangiogenic activity, but less than the 7-O-galloyl derivative. | nih.govresearchgate.net |

| 3-O-Galloylsilybin | Galloylation at C-3 OH | Activity was comparable to or worse than the parent silybin. | researchgate.netnih.gov |

| 20-O-Galloyl-2,3-dehydrosilybin | Galloylation of DHS at C-20 OH | Showed the strongest effect on decreasing the growth of human microvascular endothelial cells (HMEC). | nih.gov |

Selective methylation to produce trimethylsilybin derivatives has yielded compounds with potent and selective biological activity. The synthesis of 5,7,20-O-trimethylsilybin from silibinin (B1684548) can be achieved using dimethylsulfate with potassium carbonate as the base in an acetone solvent. mdpi.com This trimethylated scaffold has been used as a lead structure for further modifications. mdpi.comresearchgate.net

One notable study focused on introducing carbamoyl (B1232498) groups to the remaining hydroxyl groups of 5,7,20-O-trimethylsilybin to improve selective antiproliferative activity and water solubility. nih.gov A feasible synthetic approach was developed to regioselectively add a carbamoyl moiety to the secondary alcohol at the C-3 position. nih.gov The resulting 3-O-carbamoyl-5,7,20-O-trimethylsilybins were evaluated for their ability to suppress prostate cancer cell proliferation. Several of these derivatives showed significantly greater potency and selectivity against androgen receptor (AR)-positive LNCaP cells compared to the parent silibinin. nih.gov

| Compound | IC₅₀ on LNCaP cells (µM) | Selectivity | Reference |

|---|---|---|---|

| Silibinin | ~72.6 | Baseline | nih.gov |

| 5,7,20-O-Trimethylsilybin | 0.83 | Selective for AR-positive cells. | nih.gov |

| 3-O-(N,N-Dimethylcarbamoyl)-5,7,20-O-trimethylsilybin | 0.11 | Highly potent and selective for AR-positive cells. | nih.gov |

| 3-O-(N-Ethylcarbamoyl)-5,7,20-O-trimethylsilybin | 0.14 | Highly potent and selective for AR-positive cells. | nih.gov |

Biomimetic Synthesis Investigations

Biomimetic synthesis seeks to replicate nature's biosynthetic pathways in a laboratory setting. unimelb.edu.au Investigations into the biomimetic synthesis of silybin have provided insight into its natural formation. The biosynthesis is understood to proceed via a radical coupling reaction between the flavonoid taxifolin (B1681242) and the phenylpropanoid coniferyl alcohol. mdpi.comresearchgate.net

Early studies demonstrated that this coupling is spontaneous once the radicals are generated and does not require enzymatic control for the coupling step itself. mdpi.com The reaction can be initiated using a simple oxidizing agent like silver oxide (Ag₂O) or through enzymes like peroxidases and laccases, which are believed to perform this function in the plant. mdpi.comresearchgate.net A proposed mechanism involves the single-electron oxidation of coniferyl alcohol to form a radical. This radical then couples with the catechol moiety of taxifolin, followed by a subsequent oxidation and cyclization to form the characteristic 1,4-benzodioxane ring of the silybin and isosilybin (B7881680) diastereomers. researchgate.net These studies are crucial for understanding the principles of flavonolignan formation and for developing novel synthetic routes.

Mechanistic Research on + Silymonin S Biological Activities in Vitro and Preclinical in Vivo

Modulation of Cellular Signaling Pathways

(+)-Silymonin exerts its biological effects by influencing a complex network of intracellular signaling pathways that are fundamental to cellular processes such as proliferation, survival, and inflammation. The following sections detail the compound's impact on these critical pathways.

Apoptosis Induction Mechanisms (e.g., Bcl-2/Bax, Caspases, Fas/FasL)

(+)-Silymonin has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through the modulation of key regulatory proteins. Research indicates that silymarin (B1681676), the crude extract from which (+)-Silymonin is derived, can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. nih.gov The Bcl-2 family of proteins are central regulators of apoptosis, with Bcl-2 inhibiting and Bax promoting cell death. frontiersin.orgmdpi.com

The apoptotic cascade initiated by the altered Bax/Bcl-2 balance leads to the release of cytochrome c from the mitochondria. nih.gov This, in turn, activates a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. nih.govmdpi.com Studies have demonstrated that silymarin treatment results in increased levels of cleaved caspase-3, a key executioner caspase. nih.gov The involvement of the Fas/FasL pathway, another critical apoptosis-inducing signaling system, has also been implicated. The Fas receptor and its ligand (FasL) are death effector molecules, and their interaction can trigger apoptosis. nih.govgeneticsmr.org

Interactive Table: Effect of Silymarin on Apoptosis-Related Proteins

| Protein | Function | Effect of Silymarin Treatment | Reference |

| Bcl-2 | Anti-apoptotic | Decreased expression | nih.gov |

| Bcl-xl | Anti-apoptotic | Decreased expression | nih.gov |

| Bax | Pro-apoptotic | Increased expression | nih.gov |

| Cytochrome c | Apoptotic signaling | Increased release | nih.gov |

| Caspase-3 | Executioner caspase | Increased cleavage (activation) | nih.gov |

Cell Cycle Regulation

Uncontrolled cell proliferation is a hallmark of cancer, and this is often due to dysregulation of the cell cycle. nih.govresearchgate.net The progression through the different phases of the cell cycle is tightly controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). researchgate.netnih.gov Research has shown that silymarin can suppress the proliferation of various tumor cells by inducing cell cycle arrest at different checkpoints. nih.gov For instance, studies have reported that silymarin can cause G1 and G2-M phase cell cycle arrest in human prostate cancer cells and promote cell cycle arrest in ovarian cancer. nih.gov This disruption of the cell cycle progression is a key mechanism behind the anti-proliferative effects of silymarin. nih.govnih.gov

Growth Factor Receptor Pathways (e.g., EGFR, VEGFR)

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are crucial for tumor growth, angiogenesis, and metastasis. nih.govfrontiersin.org EGFR activation promotes cell proliferation, while the VEGF/VEGFR system is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govrjn.com.ro Therapeutic strategies that target either EGFR or VEGFR signaling have been approved for treating various cancers. nih.govnih.gov Some therapeutic approaches involve the dual inhibition of both pathways, which has shown to have significant antitumor effects at various stages of polyp development in preclinical models. nih.gov While direct studies on (+)-Silymonin's specific effects on EGFR and VEGFR are part of the broader research on silymarin's components, the general anti-angiogenic and anti-proliferative effects of silymarin suggest a potential modulation of these pathways.

Inflammatory Pathways (e.g., NF-κB, Cytokines)

Chronic inflammation is closely linked to the development and progression of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines. nih.govkjpp.net Studies have demonstrated that silibinin (B1684548), the major active constituent of silymarin, possesses potent anti-inflammatory properties by modulating the NF-κB pathway. nih.govnih.gov In peripheral blood mononuclear cells from preeclamptic women, silibinin was shown to reduce the activation of NF-κB and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov This down-modulation of NF-κB activity and subsequent cytokine production highlights the anti-inflammatory potential of silymarin constituents. nih.govmdpi.com

Interactive Table: Effect of Silibinin on Inflammatory Markers

| Marker | Type | Effect of Silibinin Treatment | Reference |

| NF-κB | Transcription Factor | Reduced activation | nih.govmdpi.com |

| TNF-α | Pro-inflammatory Cytokine | Reduced production | nih.gov |

| IL-1β | Pro-inflammatory Cytokine | Reduced production | nih.gov |

Kinase and Transcription Factor Modulation (e.g., PI3K/Akt/mTOR, STAT3, MAPK, JNK, Nrf2)

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is common in many cancers. mdpi.com Silymarin and its components have been shown to modulate this pathway. The mitogen-activated protein kinase (MAPK) pathways, including JNK, are also important in cellular responses to various stimuli and are potential targets of silymarin. kjpp.net Furthermore, the transcription factor Nrf2 is a key regulator of the antioxidant response, and its activation can protect cells from oxidative stress. frontiersin.orgfrontiersin.org The JAK2/STAT3 pathway is another signaling cascade involved in cell growth and proliferation that can be influenced by compounds like silymarin. researchgate.net

Metabolic Regulation Pathways (e.g., PPAR-γ, IRS-1/PI3K/Akt, SIRT1)

Metabolic reprogramming is a recognized hallmark of cancer. (+)-Silymonin and its related compounds can influence metabolic pathways. Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key regulator of lipid metabolism, insulin (B600854) sensitivity, and adipocyte differentiation. nih.govmdpi.com Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, plays a crucial role in regulating glucose and lipid metabolism by deacetylating various target proteins. e-dmj.orgoncotarget.com SIRT1 can influence insulin signaling through the IRS-1/PI3K/Akt pathway. researchgate.net Research has shown that SIRT1 enhances insulin sensitivity via PI3K signaling. nih.govmdpi.com The interplay between SIRT1 and PPARs is important in energy homeostasis and inflammation. mdpi.com

Neuroprotective Signaling (e.g., BDNF/TrkB, Neurotransmitter Modulation)

While direct research on (+)-Silymonin's role in neuroprotective signaling is limited, studies on its closely related isomer, silibinin, provide significant insights into its potential mechanisms. Silibinin has been shown to ameliorate learning and memory impairments in preclinical models, an effect linked to the activation of the reactive oxygen species (ROS)-Brain-derived neurotrophic factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway in the hippocampus. nih.gov BDNF is a critical neurotrophin that supports neuronal survival, growth, and differentiation by binding to its high-affinity receptor, TrkB. sinobiological.comwikipathways.org This binding triggers downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are essential for synaptic plasticity and neuronal health. sinobiological.comwikipathways.org

In rat models of neuroinflammation-induced cognitive impairment, treatment with silibinin was found to increase the expression of both BDNF and TrkB in the hippocampus. nih.gov This suggests a potential mechanism whereby compounds like (+)-Silymonin could exert neuroprotective effects by modulating this key signaling pathway, thereby protecting neurons from inflammatory damage and supporting cognitive function. nih.govresearchgate.net Further research has indicated that silibinin can also modulate neurotransmitter systems, decreasing dopamine (B1211576) turnover in the prefrontal cortex and serotonin (B10506) turnover in the hippocampus in mouse models, which may also contribute to its cognitive-enhancing effects. researchgate.net

Molecular Interaction Studies

Molecular interaction studies, primarily through in silico modeling, have been pivotal in elucidating the mechanisms by which (+)-Silymonin exerts its biological effects. These studies have detailed its binding affinity with various protein targets and the nature of the chemical interactions that stabilize these complexes.

Protein-Ligand Binding Affinity Analysis (e.g., Viral Proteins, β-Catenin, Serum Albumin)

Viral Proteins: In silico molecular docking studies have identified (+)-Silymonin as a potent binder to key viral proteins of SARS-CoV-2. It displayed a high binding affinity for both the helicase (NSP13) and the RNA-dependent RNA polymerase (RdRp), with a calculated binding energy of -9.7 kcal/mol for each. nih.govmdpi.com This strong interaction suggests a potential mechanism for inhibiting viral replication and proliferation. nih.govnih.gov

β-Catenin (CTNNB1): System biology investigations have highlighted β-catenin (CTNNB1), a crucial protein in the Wnt signaling pathway, as a significant target of (+)-Silymonin. nih.gov Among thirteen analyzed flavonolignans, (+)-Silymonin demonstrated the highest binding affinity for CTNNB1, with a binding energy of -9.2 kcal/mol. nih.govresearchgate.net The binding free energy for the CTNNB1-(+)-Silymonin complex was calculated to be -15.83 ± 2.71 kcal/mol, indicating a highly stable interaction. nih.govresearchgate.net While direct binding data for (+)-Silymonin is robust, related research on silibinin shows it can also inhibit the Wnt/β-catenin pathway by transcriptionally suppressing the Wnt co-receptor LRP6. nih.govnih.gov

Serum Albumin: The interaction of flavonolignans with transport proteins like human serum albumin (HSA) is crucial for their bioavailability. While specific binding affinity studies for (+)-Silymonin with HSA are not prominent, research on silibinin, the main constituent of silymarin, shows that it binds selectively and tightly to site I in subdomain IIA of HSA. nih.gov This interaction is driven by multiple forces and suggests that flavonolignans are efficiently transported in the bloodstream. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Binding Free Energy (kcal/mol) | Source |

|---|---|---|---|

| SARS-CoV-2 Helicase | -9.7 | Not Reported | nih.govmdpi.com |

| SARS-CoV-2 RdRp | -9.7 | Not Reported | nih.govmdpi.com |

| β-Catenin (CTNNB1) | -9.2 | -15.83 ± 2.71 | nih.govresearchgate.net |

Hydrogen Bonding and Hydrophobic Interactions

The stability of the protein-ligand complexes formed by (+)-Silymonin is maintained by a combination of hydrogen bonds and hydrophobic interactions. technologynetworks.com These non-covalent interactions are fundamental to molecular recognition at the active site of proteins. researchgate.net

Interaction with Viral Proteins: In its complex with SARS-CoV-2 helicase, (+)-Silymonin forms three stable hydrogen bonds with the amino acid residues E142, K139, and N179. mdpi.com When binding to the viral RdRp, it forms four hydrogen bonds with residues D619, C623, N692, and Y690. mdpi.com In addition to these specific hydrogen bonds, hydrophobic interactions also play a significant role in the formation and stability of these ligand-protein complexes. mdpi.com

Interaction with β-Catenin: The high-affinity interaction between (+)-Silymonin and β-catenin is stabilized by several hydrogen bonds. Molecular dynamics simulations revealed the formation of very stable hydrogen bond interactions with the residues Arg332, Ser336, Lys371, and Arg475 within the protein's binding pocket. nih.govresearchgate.net

| Protein Target | Interacting Amino Acid Residues | Source |

|---|---|---|

| SARS-CoV-2 Helicase | E142, K139, N179 | mdpi.com |

| SARS-CoV-2 RdRp | D619, C623, N692, Y690 | mdpi.com |

| β-Catenin (CTNNB1) | Arg332, Ser336, Lys371, Arg475 | nih.govresearchgate.net |

Enzyme Inhibition and Activation Mechanisms

Enzyme inhibition is a key mechanism through which bioactive molecules can modulate metabolic and signaling pathways. wikipedia.org Inhibitors can act reversibly or irreversibly, often by competing with the substrate for the enzyme's active site (competitive inhibition) or by binding to an allosteric site to induce a conformational change (non-competitive inhibition). patsnap.comnumberanalytics.com

The broader silymarin complex, from which (+)-Silymonin is derived, has been shown to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase. nih.gov Furthermore, studies on the related compound silibinin have demonstrated mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. nih.gov While these findings suggest that (+)-Silymonin likely possesses enzyme-inhibitory activity, specific studies detailing its direct targets and inhibition mechanisms (e.g., competitive vs. non-competitive, Kᵢ values) are not yet widely available. The activation of enzymes is another potential mechanism of action, often involving allosteric binding that induces a conformational change to an active state, but specific instances of enzyme activation by (+)-Silymonin are not detailed in the current literature.

Omics Technologies in Mechanistic Elucidation

Gene Expression Profiling (Transcriptomics)

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful tool for understanding the broad cellular impact of a compound. nih.gov Gene expression profiling has revealed that silymarin and its constituents, including (+)-Silymonin, can modulate complex biological processes by altering the expression of numerous genes.

In silico and network pharmacology approaches have shown that silymarin compounds can regulate the host immune response, a key aspect of its antiviral activity. nih.govresearchgate.net This immunomodulatory effect is achieved by altering the expression of genes encoding proinflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), as well as cell growth factors like vascular endothelial growth factor A (VEGFA) and epidermal growth factor (EGF). nih.govdntb.gov.ua

Studies focused on the related compound silibinin provide further insight into potential transcriptomic effects. In cancer cell lines, silibinin has been shown to inhibit the Wnt/β-catenin signaling pathway by decreasing the mRNA levels of the co-receptor LRP6. nih.govnih.gov Additionally, transcriptome profiling of non-small cell lung cancer cells treated with silibinin identified a responsive subnetwork of genes involved in the cell cycle, survival, and stress responses, including STAT3 targets like BIRC5, FOXM1, and BRCA1. nih.gov These findings highlight how transcriptomics can uncover the multi-targeted nature of flavonolignans like (+)-Silymonin.

Proteomics Approaches to Target Identification

Proteomics, the large-scale study of proteins, is a crucial tool for identifying the molecular targets of bioactive compounds like (+)-Silymonin. silantes.comwjbphs.com This approach allows researchers to understand how (+)-Silymonin exerts its effects at the cellular level by observing changes in protein expression, modifications, and interactions. silantes.comgenewiz.com By identifying the specific proteins that (+)-Silymonin binds to or modulates, scientists can elucidate its mechanism of action and pave the way for more targeted therapeutic applications. wjbphs.comnih.gov

Chemical proteomics is a particularly powerful strategy for target identification of natural products. nih.gov This method often involves creating a molecular "probe" by chemically modifying the natural product, in this case, (+)-Silymonin. This probe can then be used to "fish" for its protein targets within a complex biological sample, such as a cell lysate. nih.gov The captured proteins are subsequently identified using techniques like mass spectrometry. nih.gov This unbiased approach can reveal a comprehensive profile of the proteins that interact with the compound, offering insights into its polypharmacology (the ability to interact with multiple targets). nih.gov

In the context of (+)-Silymonin, which is a component of the broader silymarin complex, proteomics studies can help differentiate its specific targets from those of other related flavonolignans. mdpi.comnih.gov For instance, virtual screening studies, a computational form of proteomics, have suggested potential interactions between silymonin and key proteins involved in various diseases. One such study identified silymonin as a potential inhibitor of cathepsin L, an enzyme implicated in viral entry and other pathological processes. hbni.ac.in Such computational predictions provide a valuable starting point for experimental validation using in vitro and in vivo models.

The ultimate goal of using proteomics to study (+)-Silymonin is to build a detailed map of its interactions within the cell. This knowledge is fundamental for understanding its therapeutic potential and for the rational design of new, more potent, and selective drugs based on its chemical scaffold. wjbphs.comgenewiz.com

Metabolomics in Response to (+)-Silymonin

Metabolomics is the comprehensive analysis of small molecule metabolites within a biological system. When a compound like (+)-Silymonin is introduced into a cell or organism, it can cause significant shifts in the metabolic landscape. Studying these changes provides a functional readout of the compound's biological activity and can reveal the pathways it perturbs.

While specific metabolomics studies focusing exclusively on (+)-Silymonin are not extensively documented in the provided search results, the broader context of silymarin and its constituents offers valuable insights. The administration of silymarin, which contains (+)-Silymonin, has been shown to influence various metabolic pathways. mdpi.comnih.gov For example, research on alcoholic liver disease models suggests that silymarin can modulate lipid metabolism. drpress.org

An untargeted metabolomics approach, which aims to measure as many metabolites as possible, would be particularly useful in elucidating the effects of (+)-Silymonin. By comparing the metabolic profiles of cells or tissues treated with (+)-Silymonin to untreated controls, researchers can identify specific metabolic biomarkers or pathways that are significantly altered. This information can help to understand the compound's mechanism of action. For instance, if (+)-Silymonin treatment leads to changes in the levels of metabolites involved in inflammation or oxidative stress, it would provide evidence for its role in these processes.

Furthermore, metabolomics can be used to study the metabolism of (+)-Silymonin itself. Understanding how the compound is broken down and what metabolites are formed is crucial for assessing its bioavailability and potential toxicity. The Human Metabolome Database (HMDB) lists Silymonin, providing basic information about the compound, which is a foundational step for more in-depth metabolomic investigations. hmdb.ca

Future metabolomics research on (+)-Silymonin will likely involve sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with advanced data analysis to map the metabolic perturbations it induces.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the chemical structure of a compound like (+)-Silymonin and observing how these changes affect its potency, researchers can identify the key structural features responsible for its biological effects. wikipedia.orgslideshare.net

Correlation of Structural Motifs with Specific Activities

The biological activity of flavonolignans, the class of compounds to which (+)-Silymonin belongs, is intrinsically linked to their specific structural motifs. researchgate.netresearchgate.net These compounds are formed by the oxidative coupling of a flavonoid (like taxifolin) and a phenylpropanoid unit (like coniferyl alcohol). researchgate.net The specific way these two units are connected, along with the presence and position of various functional groups, dictates the molecule's interaction with biological targets. wikipedia.org

For the broader class of silymarin flavonolignans, research has begun to delineate which structural elements are important for different activities. For instance, the presence of a 2,3-double bond in the flavonoid moiety has been shown to influence the activity of some related compounds. researchgate.net The number and location of hydroxyl groups are also critical for antioxidant activity and for forming hydrogen bonds with protein targets. hbni.ac.in

While specific SAR studies on (+)-Silymonin are limited in the provided results, research on structurally similar silybin (B1146174) derivatives offers valuable clues. For example, modifications to the silybin structure, such as the introduction of methyl or galloyl groups, have been shown to enhance its anti-cancer efficacy. nih.gov This suggests that similar modifications to the (+)-Silymonin scaffold could also modulate its biological potency.

Future SAR studies on (+)-Silymonin would involve the synthesis of a series of analogs with systematic variations in their structure. These analogs would then be tested in various biological assays to determine how each structural change impacts activity. This process is essential for optimizing the therapeutic potential of (+)-Silymonin and for designing new compounds with improved efficacy and selectivity.

Epigenetic Modulations by (+)-Silymonin and its Analogs

Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the underlying DNA sequence. medrxiv.org These modifications, such as DNA methylation, play a crucial role in normal development and cellular function, and their dysregulation is implicated in many diseases. mdpi.come-cmh.org

DNA Methylation Alterations

DNA methylation is a key epigenetic mechanism that typically involves the addition of a methyl group to a cytosine base in the DNA, often leading to gene silencing. medrxiv.orge-cmh.org Alterations in DNA methylation patterns, both hypermethylation (increased methylation) and hypomethylation (decreased methylation), are associated with a wide range of diseases, including cancer and metabolic disorders. mdpi.comnih.gov

While direct evidence for the effect of (+)-Silymonin on DNA methylation is not present in the provided search results, the broader class of polyphenolic compounds has been shown to influence epigenetic modifications. These compounds can potentially exert their biological effects by modulating the activity of enzymes that control DNA methylation, such as DNA methyltransferases (DNMTs). medrxiv.org

Research on non-alcoholic fatty liver disease (NAFLD) has highlighted the role of DNA methylation in its pathogenesis. nih.govnih.gov Given that silymarin and its constituents are well-known for their hepatoprotective effects, it is plausible that their mechanism of action involves the modulation of DNA methylation in liver cells. Studies have shown that changes in the DNA methylation status of specific genes are associated with the severity of NAFLD. nih.gov

Future research could investigate whether (+)-Silymonin can reverse or prevent the aberrant DNA methylation patterns associated with certain diseases. This would involve treating cells or animal models with (+)-Silymonin and then analyzing the genome-wide DNA methylation profile using techniques like bisulfite sequencing. Identifying specific genes whose methylation status is altered by (+)-Silymonin would provide significant insights into its epigenetic regulatory functions and its potential as a therapeutic agent targeting the epigenome.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of + Silymonin

Absorption and Distribution Profiles in Animal Models

In a study involving healthy pigs administered a single oral dose of a silymarin (B1681676) solid dispersion, the peak plasma concentration (Cmax) for silybin (B1146174) was 1,190.02 ± 246.97 ng/mL, which was reached at a Tmax of 1.13 ± 0.25 hours. The area under the curve (AUC) was 1,299.19 ± 67.61 ng/mL·h. In comparison, a standard premix formulation resulted in a significantly lower Cmax (411.35 ± 84.92 ng/mL) and AUC (586.82 ± 180.99 ng/mL·h), highlighting the impact of formulation on absorption. frontiersin.org

Pharmacokinetic profiles of the individual diastereomers, silybin A and silybin B, have been characterized in rats. Following intragastric administration, silybin B was absorbed faster and in substantially higher amounts than silybin A. The total (free + conjugated) silybin B reached a Cmax of 14.50 µg/mL with a Tmax of 2.6 hours, whereas total silybin A only reached a Cmax of 1.05 µg/mL with a Tmax of 3.9 hours. Consequently, the AUC for total silybin B was 20-fold higher than that of silybin A. researchgate.net

Tissue Distribution

Once absorbed, silybin distributes to various tissues. A study in SENCAR mice following oral administration of silybin (50 mg/kg) detailed its distribution in several organs. nih.gov Peak levels of free (unconjugated) silybin were observed 30 minutes post-administration in the liver, lung, stomach, and pancreas. In the skin and prostate, peak levels were achieved 1 hour after administration. nih.gov The levels of both free and conjugated silybin declined exponentially after reaching their peak, with elimination half-lives for free silybin ranging from 57 to 127 minutes in different tissues. nih.gov

| Tissue | Peak Concentration (µg/g tissue) | Time to Peak (hours) |

|---|---|---|

| Stomach | 123 ± 21 | 0.5 |

| Liver | 8.8 ± 1.6 | 0.5 |

| Pancreas | 5.8 ± 1.1 | 0.5 |

| Lung | 4.3 ± 0.8 | 0.5 |

| Prostate | 2.5 ± 0.4 | 1.0 |

| Skin | 1.4 ± 0.5 | 1.0 |

Metabolism and Biotransformation Pathways in Non-Human Systems

Following absorption, silybin undergoes extensive and rapid metabolism, primarily through phase II conjugation reactions. nih.gov In rats, studies have shown that silybin is metabolized into sulfate (B86663) and glucuronide conjugates. nih.gov These conjugation processes are considered a primary reason for its low oral bioavailability. frontiersin.org

Phase I metabolism appears to be a minor pathway. In vitro studies have identified O-demethylated metabolites of silybin, mediated by the cytochrome P450 enzyme CYP2C8. nih.gov However, the vast majority of silybin in systemic circulation exists as glucuronidated (around 55%) and sulfated (around 28%) conjugates. nih.gov

Studies using isolated perfused rat livers confirmed that all major silymarin flavonolignans, including silybin A and silybin B, are rapidly cleared from the perfusate and undergo conjugation to form glucuronides and sulfates. nih.gov The gut microbiota also plays a role in the biotransformation of silybin. Ex vivo studies with human fecal microbiota have shown that silybin can undergo demethylation. nih.govmdpi.com

Excretion Routes in Preclinical Models

The primary route for the elimination of silybin and its metabolites in preclinical models is hepatobiliary excretion. josorge.comnih.gov Studies in rats have demonstrated that after both intravenous and oral administration, the majority of the compound is eliminated in the bile. nih.gov After an intravenous dose, 76% was eliminated in the bile within 48 hours, compared to only 8% in the urine. nih.gov Following oral administration, over 80% of the total excreted amount was found in the bile, primarily in the form of its sulfate and glucuronide conjugates. nih.govmdpi.com

The transport of these conjugates into the bile is an active process. Research using Mrp2-deficient rats has shown that the biliary excretion of silymarin flavonolignan conjugates is primarily dependent on the multidrug resistance-associated protein 2 (Mrp2) transporter. nih.gov In these deficient rats, the biliary excretion of silybin A and silybin B conjugates was reduced by 88%. nih.gov The high concentration of silybin metabolites in the bile suggests that the compound is subject to enterohepatic circulation. onlinepharmacytech.info

Bioavailability Enhancement Strategies (e.g., with Bioenhancers)

Given the poor water solubility and extensive first-pass metabolism that lead to low oral bioavailability, significant research has focused on strategies to enhance the absorption of silybin. scholaris.canih.gov These strategies include advanced formulation techniques and co-administration with natural bioenhancers.

One approach is the use of natural compounds that can modify pharmacokinetic processes. A study in rats investigated the effect of three bioenhancers—lysergol, piperine, and fulvic acid—on the bioavailability of silymarin. All three were shown to significantly improve key pharmacokinetic parameters. scielo.br

| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase |

|---|---|---|---|

| Silymarin Control | 1.52 ± 0.21 | 2.31 ± 1.24 | - |

| + Lysergol | 1.64 ± 0.15 | 5.69 ± 1.45 | 2.4-fold |

| + Piperine | 1.84 ± 0.32 | 8.45 ± 1.65 | 3.65-fold |

| + Fulvic Acid & Piperine | 16.32 ± 1.85 | 33.44 ± 1.98 | 14.47-fold |

The mechanisms by which these bioenhancers improve silybin's bioavailability are multifaceted and target different barriers to its absorption and metabolism.

Piperine : An active constituent of black pepper, piperine has been shown to enhance the bioavailability of silybin by 146% to 181% in rats. researchgate.net Its primary mechanism involves the inhibition of efflux transporters. nih.gov Silybin is a substrate for transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of intestinal cells, limiting its absorption. nih.gov Piperine inhibits the function of BCRP and MRP2, thereby increasing the net absorption of silybin. researchgate.netnih.gov Additionally, piperine may inhibit the glucuronidation process, which is a major metabolic pathway for silybin. scielo.brscielo.br

Fulvic Acid : This naturally occurring organic product is thought to enhance bioavailability primarily by improving the solubility and dissolution of poorly soluble compounds like silybin in the gastrointestinal tract. scielo.brnih.gov By forming complexes, it can increase the concentration of the dissolved drug available for absorption. scielo.br

Lysergol : The mechanism for lysergol is suggested to be related to increasing the permeability of drugs across cell membranes. scielo.br

Computational Chemistry and Artificial Intelligence Applications in + Silymonin Research

Molecular Docking Simulations for Target Prediction and Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.idnottingham.ac.uk This method is widely used to predict the binding affinity and interaction patterns of ligands with their protein targets.

In the study of (+)-Silymonin and related flavonolignans, molecular docking has been employed to identify potential molecular targets and to understand the structural basis of their biological activities. For instance, in silico studies have investigated the binding of silymarin (B1681676) components, including silymonin, to various proteins implicated in diseases such as cancer and viral infections. bohrium.comnih.govmdpi.com

One area of focus has been the investigation of silymonin's potential as an antiviral agent. Molecular docking simulations have been used to evaluate the binding affinity of silymonin and other silymarin constituents to key viral proteins. mdpi.com For example, studies have shown that silymonin can dock into the binding pockets of proteins from viruses like SARS-CoV-2, such as the RNA-dependent RNA polymerase (RdRp) and helicase, suggesting a potential mechanism for inhibiting viral replication. mdpi.com The binding affinity of silymonin to SARS-CoV-2 helicase and RdRp has been reported to be as strong as -9.7 kcal/mol for both. mdpi.com

In the context of liver disease, molecular docking has been used to explore the interactions of silymonin with proteins involved in hepatic cirrhosis. researchgate.netnih.gov A study identified Catenin beta-1 (CTNNB1) as a key target regulated by multiple flavonolignans. researchgate.netnih.gov Silymonin, in particular, showed the highest binding affinity for CTNNB1 with a binding energy of -9.2 kcal/mol. researchgate.netnih.gov

Furthermore, docking studies have been used to predict the interaction of silymarin components with targets like mitochondrial proteins. nih.govnih.gov While one study focused on silymarin as a whole, it highlighted the potential for its components to interact with mitochondrial complex I and the voltage-dependent anion-selective channel (VDAC), which could be relevant for understanding the broader effects of silymarin. nih.govnih.gov

Interactive Table: Molecular Docking of (+)-Silymonin with Various Protein Targets.

| Target Protein | Disease/Condition | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| SARS-CoV-2 Helicase | COVID-19 | -9.7 mdpi.com |

| SARS-CoV-2 RdRp | COVID-19 | -9.7 mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for providing a more dynamic picture of the interactions. nottingham.ac.ukmdpi.com

For (+)-Silymonin and its related compounds, MD simulations have been instrumental in validating the docking results and providing deeper insights into the stability and dynamics of the ligand-protein complexes. bohrium.comnih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and whether the initial binding pose is maintained over a longer timescale. nih.govbiorxiv.org